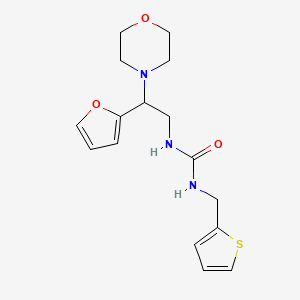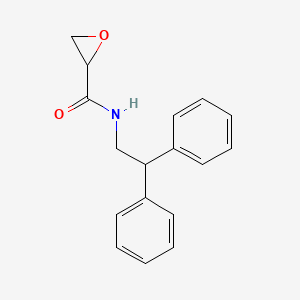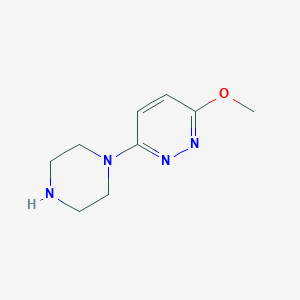
1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea" is a urea derivative that is not directly described in the provided papers. However, the papers do discuss related urea derivatives with potential pharmaceutical applications. For instance, Paper 1 describes a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas with antiacetylcholinesterase activity, which suggests that similar compounds could also exhibit biological activity . Paper 2 discusses 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives as receptor tyrosine kinase inhibitors with anti-CML activity . Paper 3 reports on the synthesis of a furan-urea compound, which is structurally related to the compound of interest .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that typically start with the coupling of functionalized aromatic compounds with urea. In Paper 3, furfural is coupled with urea to obtain a furan-urea intermediate, which is then further reacted to produce the final compound . This suggests that a similar approach could be used for the synthesis of "1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea," potentially involving the coupling of furan and thiophene derivatives with urea and morpholine.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The papers indicate that the spatial arrangement of the substituents and the length of the linkers between pharmacophoric units are important for the interaction with biological targets . The presence of aromatic groups and heterocycles such as furan and thiophene in the compound of interest suggests that it may interact with biological targets in a similar manner.
Chemical Reactions Analysis
The chemical reactivity of urea derivatives is influenced by the presence of functional groups and the overall molecular structure. The papers do not provide specific reactions for the compound of interest, but they do suggest that urea derivatives can undergo various chemical transformations, which may include reactions with nucleophiles or electrophiles at the urea moiety or the aromatic rings .
Physical and Chemical Properties Analysis
While the physical and chemical properties of "1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea" are not directly reported, the properties of similar compounds can provide insights. Urea derivatives are generally solid at room temperature and may exhibit varying solubility in organic solvents or water, depending on the substituents present . The presence of heterocycles like furan and thiophene could affect the compound's stability, melting point, and solubility.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c20-16(17-11-13-3-2-10-23-13)18-12-14(15-4-1-7-22-15)19-5-8-21-9-6-19/h1-4,7,10,14H,5-6,8-9,11-12H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOESYBIHEVVOKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)NCC2=CC=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Furan-2-yl)-2-morpholinoethyl)-3-(thiophen-2-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate;dihydrochloride](/img/structure/B3003945.png)
![5-methyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3003946.png)
![(E)-3-(3-chloro-4-methoxyanilino)-1-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B3003948.png)
![2-Methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B3003949.png)
![6-tert-butyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B3003953.png)



![Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate](/img/structure/B3003960.png)
![5-Bromo-N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]furan-2-carboxamide](/img/structure/B3003961.png)

![N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3003965.png)

![7-azepan-1-yl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B3003967.png)